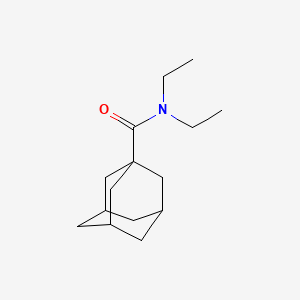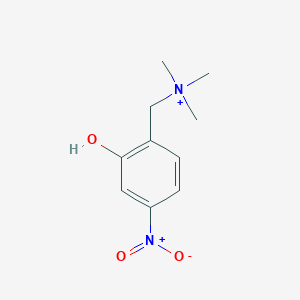![molecular formula C20H12FNO2S2 B11709236 (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[5-(4-Fluorophényl)furan-2-YL]méthylidène}-3-phényl-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un cycle furane, un groupe fluorophényle et un noyau thiazolidinone. Ses propriétés chimiques distinctes en font un sujet d'étude en chimie médicinale, en science des matériaux et en chimie organique synthétique.
Méthodes De Préparation
La synthèse de (5E)-5-{[5-(4-Fluorophényl)furan-2-YL]méthylidène}-3-phényl-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse commence souvent par la préparation du cycle furane, suivie par l'introduction du groupe fluorophényle. Le noyau thiazolidinone est ensuite construit par des réactions de cyclisation. Les réactifs couramment utilisés dans ces réactions comprennent des composés contenant du soufre, des dérivés phényliques et divers catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour une mise à l'échelle, garantissant un rendement élevé et la pureté du composé final.
Analyse Des Réactions Chimiques
(5E)-5-{[5-(4-Fluorophényl)furan-2-YL]méthylidène}-3-phényl-2-sulfanylidène-1,3-thiazolidin-4-one subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans le composé.
Réduction : Cette réaction peut éliminer l'oxygène ou introduire de l'hydrogène dans le composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme des halogènes ou des groupes alkyles.
Addition : Cette réaction peut ajouter de nouveaux atomes ou groupes au composé, souvent en utilisant des réactifs comme l'hydrogène ou les halogènes.
Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais peuvent inclure des versions modifiées du composé d'origine avec de nouveaux groupes fonctionnels ou des structures modifiées.
Applications de la recherche scientifique
(5E)-5-{[5-(4-Fluorophényl)furan-2-YL]méthylidène}-3-phényl-2-sulfanylidène-1,3-thiazolidin-4-one a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est exploré comme candidat médicament potentiel pour le traitement de diverses maladies en raison de sa structure chimique unique et de son activité biologique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-{[5-(4-Fluorophényl)furan-2-YL]méthylidène}-3-phényl-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les processus pathologiques, exerçant ainsi des effets thérapeutiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
(5E)-5-{[5-(4-Fluorophényl)furan-2-YL]méthylidène}-3-phényl-2-sulfanylidène-1,3-thiazolidin-4-one peut être comparé à d'autres composés similaires, tels que :
- Composé 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole avec dihydrate de dichloromanganèse
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)méthyl)-1,1-biphényl-2-sulfonamide
Ces composés partagent des similitudes structurelles mais diffèrent par leurs groupes fonctionnels spécifiques et leurs propriétés chimiques globales. La particularité de (5E)-5-{[5-(4-Fluorophényl)furan-2-YL]méthylidène}-3-phényl-2-sulfanylidène-1,3-thiazolidin-4-one réside dans sa combinaison d'un cycle furane, d'un groupe fluorophényle et d'un noyau thiazolidinone, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H12FNO2S2 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12FNO2S2/c21-14-8-6-13(7-9-14)17-11-10-16(24-17)12-18-19(23)22(20(25)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+ |
Clé InChI |
SUQFKBGRHVEXCJ-LDADJPATSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=S |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)

![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
